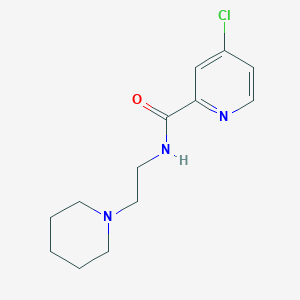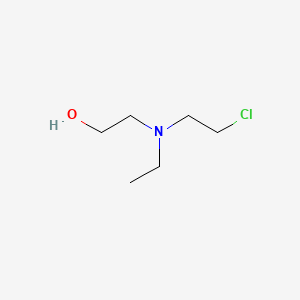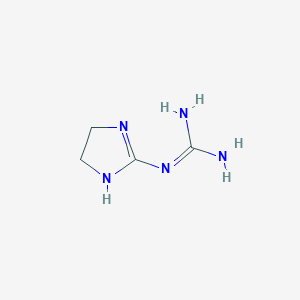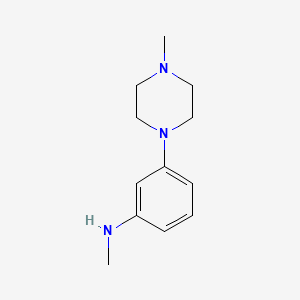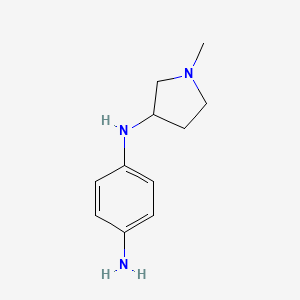
4-N-(1-methylpyrrolidin-3-yl)benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N-(1-methylpyrrolidin-3-yl)benzene-1,4-diamine is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a benzene ring substituted with an amine group and a 1-methylpyrrolidin-3-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-N-(1-methylpyrrolidin-3-yl)benzene-1,4-diamine typically involves the following steps:
Nitration of Benzene: Benzene is nitrated to produce nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline.
Alkylation: Aniline undergoes alkylation with 1-methylpyrrolidin-3-yl chloride to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-N-(1-methylpyrrolidin-3-yl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH) are employed.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions.
Reduction Products: Different amine derivatives.
Substitution Products: Halogenated benzene derivatives and other substituted benzene compounds.
Scientific Research Applications
4-N-(1-methylpyrrolidin-3-yl)benzene-1,4-diamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 4-N-(1-methylpyrrolidin-3-yl)benzene-1,4-diamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
4-N-(1-methylpyrrolidin-3-yl)benzene-1,4-diamine is similar to other compounds with benzene rings and amine groups, such as:
Aniline: A simpler aromatic amine.
4-Aminobenzene-1,4-diamine: A compound with two amine groups on the benzene ring.
1-Methyl-3-pyrrolidinol: A compound with a similar pyrrolidinyl group.
Uniqueness: What sets this compound apart is its specific substitution pattern and the presence of both amine and pyrrolidinyl groups, which contribute to its unique chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
4-N-(1-methylpyrrolidin-3-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C11H17N3/c1-14-7-6-11(8-14)13-10-4-2-9(12)3-5-10/h2-5,11,13H,6-8,12H2,1H3 |
InChI Key |
IYFLNYTVZQBDHK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)NC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [2-(1-benzothien-2-yl)phenyl]acetate](/img/structure/B15356448.png)
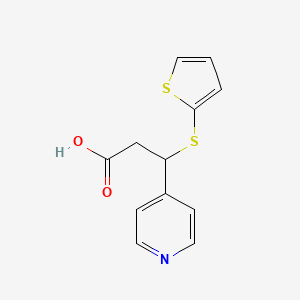
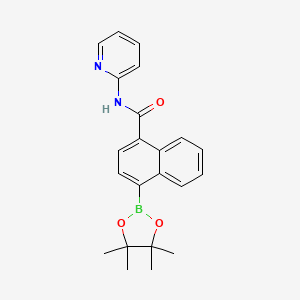
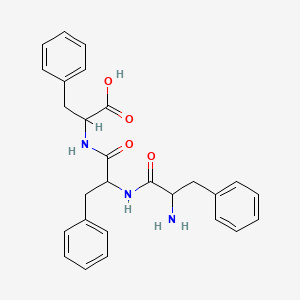
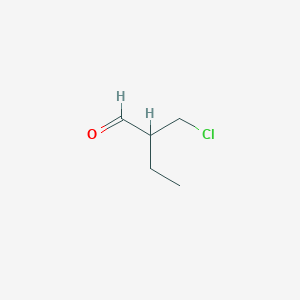
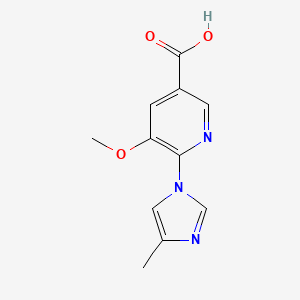
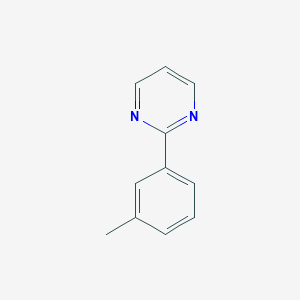
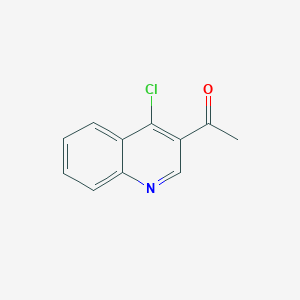
![4-Methoxypyrrolo[2,3-c]pyridine-1-carboxamide](/img/structure/B15356511.png)
